![molecular formula C22H15BrF9P B14596142 Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide CAS No. 61249-21-6](/img/structure/B14596142.png)
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide is a chemical compound known for its unique structure and properties. It is a phosphine derivative with the molecular formula C21H12F9PBr. This compound is characterized by the presence of three trifluoromethyl groups attached to phenyl rings, which are further connected to a central phosphorus atom. The bromide ion is associated with the positively charged phosphorus center, forming a stable ionic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide typically involves the reaction of tris[4-(trifluoromethyl)phenyl]phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CF3C6H4)3P+CH3Br→(CF3C6H4)3P+CH3Br−
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and advanced purification techniques are employed to ensure the consistent quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, iodide, or other anions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various phosphonium salts, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide involves its interaction with various molecular targets. The central phosphorus atom can coordinate with metal centers, facilitating catalytic processes. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, influencing its reactivity and stability. The bromide ion can participate in ionic interactions, further contributing to the compound’s overall behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris[4-(trifluoromethyl)phenyl]phosphine: A precursor to Methyltris[4-(trifluoromethyl)phenyl]phosphanium bromide, used in similar applications.
Tris(p-tolyl)phosphine: Another phosphine derivative with different substituents, used in catalysis.
Triphenylphosphine: A widely used phosphine ligand in various chemical reactions.
Uniqueness
This compound is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity in specific chemical processes. Its ability to form stable ionic compounds with various anions makes it versatile in different applications.
Eigenschaften
CAS-Nummer |
61249-21-6 |
|---|---|
Molekularformel |
C22H15BrF9P |
Molekulargewicht |
561.2 g/mol |
IUPAC-Name |
methyl-tris[4-(trifluoromethyl)phenyl]phosphanium;bromide |
InChI |
InChI=1S/C22H15F9P.BrH/c1-32(17-8-2-14(3-9-17)20(23,24)25,18-10-4-15(5-11-18)21(26,27)28)19-12-6-16(7-13-19)22(29,30)31;/h2-13H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PHFYCMPLMNITCU-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14596060.png)

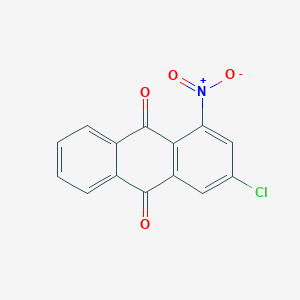
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)

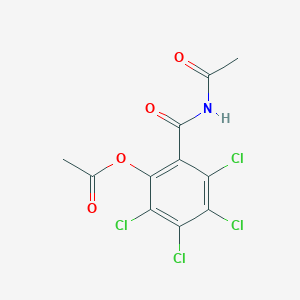

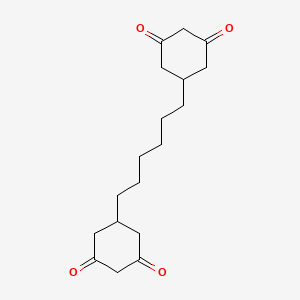

![3-Bromo-N~2~,N~6~,4-trimethyl-5-[(E)-(2-nitrophenyl)diazenyl]pyridine-2,6-diamine](/img/structure/B14596116.png)
![3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene](/img/structure/B14596119.png)
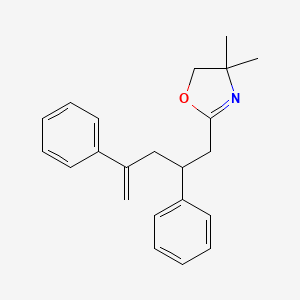
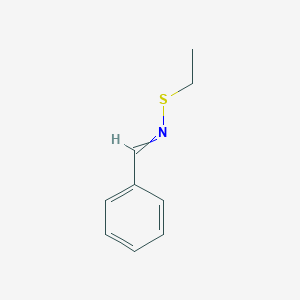
![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
